4-Acetylphenyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 214. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

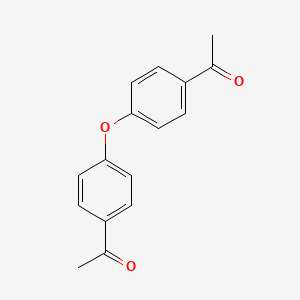

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-acetylphenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(17)13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRGHDIUPMPHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180774 | |

| Record name | Acetophenone, 4',4'''-oxydi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2615-11-4 | |

| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2615-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2615-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 4',4'''-oxydi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2615-11-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylphenyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8X8CW85T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetophenone-Derived Phenyl Ethers

This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive overview of the chemical compounds often referred to as "4-Acetylphenyl ether," a nomenclature that can be ambiguous. This document clarifies the distinction between two primary compounds, 1-[4-(4-acetylphenoxy)phenyl]ethanone and 4'-Ethoxyacetophenone, and delivers in-depth technical data on their properties, synthesis, and applications, with a focus on field-proven insights and methodologies.

Part 1: Nomenclature Clarification: A Tale of Two Ethers

The term "this compound" can lead to ambiguity. It is crucial to distinguish between two distinct chemical structures:

-

1-[4-(4-acetylphenoxy)phenyl]ethanone (CAS: 2615-11-4): This molecule is a symmetrical ether linking two 4-acetylphenol units.

-

4'-Ethoxyacetophenone (CAS: 1676-63-7): This compound is an ethyl ether of 4-hydroxyacetophenone, also known as 4-acetylphenetole.

Given the disparity in available research and commercial availability, this guide will cover both compounds but will provide a more extensive focus on 4'-Ethoxyacetophenone, which is more commonly utilized in research and industry.

Part 2: 4'-Ethoxyacetophenone: A Versatile Ketone

4'-Ethoxyacetophenone is a substituted acetophenone that serves as a valuable building block and functional molecule in various chemical applications, most notably in polymer chemistry.

Core Properties and Identification

Precise identification is paramount in scientific research. The following table summarizes the key identifiers and physicochemical properties of 4'-Ethoxyacetophenone.

| Property | Value | Source(s) |

| CAS Number | 1676-63-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |

| Molecular Weight | 164.20 g/mol | [3] |

| IUPAC Name | 1-(4-ethoxyphenyl)ethanone | [3] |

| Synonyms | p-Ethoxyacetophenone, 4-Acetylphenetole | [3][5] |

| Appearance | White to light yellow solid | |

| Melting Point | 37-39 °C | [1] |

| Boiling Point | 268-269 °C at 758 mmHg | [1] |

| Solubility | Soluble in alcohol. Water solubility: 791.1 mg/L. | [1][6] |

| InChI Key | YJFNFQHMQJCPRG-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data

Structural elucidation relies on a combination of spectroscopic techniques. Key spectral data for 4'-Ethoxyacetophenone are available through various public databases.

-

¹H NMR: Spectra are available, providing characteristic peaks for the ethoxy and acetyl protons.[7]

-

¹³C NMR: Data is accessible for confirming the carbon framework of the molecule.[4]

-

Mass Spectrometry (MS): GC-MS data is available, showing the molecular ion peak and fragmentation patterns.[3]

-

Infrared (IR) Spectroscopy: FTIR spectra can be found, indicating the characteristic carbonyl and ether functional group vibrations.[3]

Synthesis Protocol: Friedel-Crafts Acylation

A standard laboratory-scale synthesis of 4'-Ethoxyacetophenone involves the Friedel-Crafts acylation of phenetole (ethoxybenzene). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Reaction:

Phenetole + Acetic Anhydride --(AlCl₃)--> 4'-Ethoxyacetophenone

Step-by-Step Methodology:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

-

Reagent Addition: A solution of phenetole and acetic anhydride in the same solvent is added dropwise from the dropping funnel to the stirred suspension of AlCl₃ at 0-5 °C. The rate of addition should be controlled to maintain the temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 4'-Ethoxyacetophenone.

Causality in Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water deactivates the Lewis acid catalyst (AlCl₃).

-

Low Temperature Addition: The reaction is exothermic, and maintaining a low temperature during the initial addition of reagents helps to control the reaction rate and prevent side reactions.

-

Acidic Work-up: The addition of acid is necessary to hydrolyze the aluminum complex formed between the catalyst and the ketone product, liberating the desired product.

Applications in Polymer Science

4'-Ethoxyacetophenone is primarily utilized as a photoinitiator in UV-curing applications.

Mechanism of Action as a Photoinitiator:

Upon absorption of UV light, 4'-Ethoxyacetophenone undergoes a Norrish Type I cleavage to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the rapid formation of a cross-linked polymer network. This process is fundamental to UV-cured coatings, inks, and adhesives.

Caption: Workflow of 4'-Ethoxyacetophenone as a photoinitiator.

Safety and Handling

According to safety data sheets, 4'-Ethoxyacetophenone presents several hazards that require careful handling.

| Hazard Statement | GHS Classification | Precautionary Measures | Source(s) |

| Causes skin irritation. | Skin Irrit. 2 | Wash hands thoroughly after handling. Wear protective gloves. | [8] |

| Causes serious eye irritation. | Eye Irrit. 2 | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [8][9] |

| May cause respiratory irritation. | STOT SE 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [8][9] |

| Suspected of causing genetic defects. | Muta. 2 | Obtain special instructions before use. | [9] |

| Suspected of damaging the unborn child. | Repr. 2 | Obtain special instructions before use. | [9] |

| Very toxic to aquatic life. | Aquatic Acute 1 | Avoid release to the environment. | [9] |

Incompatible Materials: Strong oxidizing agents and strong bases.[8]

Storage: Store in a well-ventilated place. Keep the container tightly closed.[8]

Part 3: 1-[4-(4-acetylphenoxy)phenyl]ethanone: The Symmetrical Ether

This compound, also referred to as this compound, is less common than its ethoxy counterpart. However, its structure is of interest in polymer and materials science.

Core Properties and Identification

| Property | Value | Source(s) |

| CAS Number | 2615-11-4 | [10][11][12][13] |

| Molecular Formula | C₁₆H₁₄O₃ | [10][11][12][13] |

| Molecular Weight | 254.28 g/mol | [10][11][12][13] |

| IUPAC Name | 1-[4-(4-acetylphenoxy)phenyl]ethanone | [13] |

| Appearance | Solid | [11] |

| InChI Key | GZRGHDIUPMPHCB-UHFFFAOYSA-N | [10][11][13][14] |

Synthesis and Applications

The synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone can be achieved through an Ullmann condensation or a nucleophilic aromatic substitution reaction between 4-fluoroacetophenone and 4-hydroxyacetophenone under basic conditions.

Caption: Synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone.

Due to the presence of two ketone functionalities and an ether linkage, this molecule can be explored as a monomer for high-performance polymers, such as polyetherketones (PEKs), which are known for their thermal stability and chemical resistance.

Safety and Handling

Detailed safety information for this specific compound is less readily available. Standard laboratory precautions for handling solid organic chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. It is classified as a combustible solid.[11]

References

-

Material Safety Data Sheet - 4'-Methoxyacetophenone, 98% . (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]

-

Chemical Properties of this compound (CAS 37407-21-9) . (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

-

p-Ethoxyacetophenone . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

This compound . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

4'-Ethoxyacetophenone - Optional[13C NMR] - Chemical Shifts . (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

4-ethoxyacetophenone, 1676-39-7 . (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

-

4'-Ethoxyacetophenone | Drug Information, Uses, Side Effects, Chemistry . (n.d.). Pharmacompass.com. Retrieved January 12, 2026, from [Link]

-

4-Ethoxyacetophenone Impurity | 1676-63-7 . (n.d.). SynZeal. Retrieved January 12, 2026, from [Link]

Sources

- 1. 4′-Ethoxyacetophenone | 1676-63-7 [chemicalbook.com]

- 2. 4′-Ethoxyacetophenone - Safety Data Sheet [chemicalbook.com]

- 3. p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 4′-Ethoxyacetophenone CAS#: 1676-63-7 [amp.chemicalbook.com]

- 6. 4-ethoxyacetophenone, 1676-39-7 [thegoodscentscompany.com]

- 7. 4′-Ethoxyacetophenone(1676-63-7) 1H NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 1676-63-7 Cas No. | 4'-Ethoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 10. guidechem.com [guidechem.com]

- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 2615-11-4 [chemicalbook.com]

- 13. This compound | C16H14O3 | CID 17471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound (CAS 37407-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to 1-[4-(4-acetylphenoxy)phenyl]ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-acetylphenoxy)phenyl]ethanone, also commonly known as 4-acetylphenyl ether or bis(4-acetylphenyl) ether, is a diaryl ether ketone that has garnered significant interest in the fields of medicinal chemistry and materials science. The diaryl ether motif is considered a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 1-[4-(4-acetylphenoxy)phenyl]ethanone, with a particular focus on its relevance to drug development professionals.

Physicochemical and Structural Information

The structural and physical properties of a compound are foundational to its application in research and development. 1-[4-(4-acetylphenoxy)phenyl]ethanone is a symmetrical molecule featuring a central ether linkage between two 4-acetylphenyl groups. This structure imparts a unique combination of rigidity and conformational flexibility, which is often advantageous for molecular recognition by biological targets.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₃ | [4] |

| Molecular Weight | 254.28 g/mol | [4] |

| IUPAC Name | 1-[4-(4-acetylphenoxy)phenyl]ethanone | [4] |

| CAS Number | 2615-11-4 | [4] |

| Appearance | Solid (form) | [5] |

| XLogP3 | 2.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone

The synthesis of diaryl ethers, particularly those with electron-withdrawing groups, is most reliably achieved through the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction provides a robust method for the formation of the C-O bond between two aryl groups.[6][7] The classical Williamson ether synthesis is generally less effective for the synthesis of diaryl ethers unless the aryl halide is activated by strong electron-withdrawing groups.

The synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone can be accomplished via the Ullmann condensation of 4-hydroxyacetophenone and 4-bromoacetophenone. The electron-withdrawing acetyl group on the aryl bromide enhances its reactivity towards nucleophilic attack.

Caption: Ullmann condensation workflow for the synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established methods for Ullmann-type diaryl ether synthesis.[8][9]

Materials:

-

4-Hydroxyacetophenone

-

4-Bromoacetophenone

-

Copper(I) iodide (CuI)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Salicylaldimine ligand (optional, can accelerate the reaction)[9]

-

Toluene

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 4-bromoacetophenone (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq). If using a ligand, add it at this stage (0.15 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF via syringe. The reaction concentration is typically 0.5-1.0 M with respect to the limiting reagent.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Transfer the filtrate to a separatory funnel and wash with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-[4-(4-acetylphenoxy)phenyl]ethanone as a solid.

Spectroscopic Data

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of 1-[4-(4-acetylphenoxy)phenyl]ethanone is expected to be relatively simple due to the molecule's symmetry.

-

~2.5 ppm (s, 6H): A sharp singlet corresponding to the six protons of the two equivalent methyl groups of the acetyl moieties.

-

~7.0-7.2 ppm (d, 4H): A doublet corresponding to the four aromatic protons ortho to the ether linkage.

-

~7.9-8.1 ppm (d, 4H): A doublet corresponding to the four aromatic protons ortho to the acetyl groups.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals relative to the total number of carbon atoms.

-

~26 ppm: Signal for the methyl carbons of the acetyl groups.

-

~118-120 ppm: Signal for the aromatic carbons ortho to the ether linkage.

-

~130-132 ppm: Signal for the aromatic carbons ortho to the acetyl groups.

-

~135-137 ppm: Signal for the quaternary aromatic carbons attached to the acetyl groups.

-

~155-157 ppm: Signal for the quaternary aromatic carbons attached to the ether oxygen.

-

~196-198 ppm: Signal for the carbonyl carbons of the acetyl groups.

Applications in Drug Development

The diaryl ether scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its ability to orient aromatic substituents in a defined, non-coplanar manner, which is ideal for binding to protein active sites.[10] This structural motif is prevalent in a variety of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[2][3]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C16H14O3 | CID 17471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C16H14O3) [pubchemlite.lcsb.uni.lu]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 10. mdpi.com [mdpi.com]

Chemical structure of 1-[4-(4-acetylphenoxy)phenyl]ethanone

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-[4-(4-acetylphenoxy)phenyl]ethanone

Foreword: Understanding the Core Utility

1-[4-(4-acetylphenoxy)phenyl]ethanone, also known by its common synonyms 4,4'-diacetyldiphenyl ether or bis(4-acetylphenyl) ether, is a molecule of significant industrial and research interest.[1][2][3] Its rigid, symmetric, and difunctional nature makes it a cornerstone building block, particularly in the field of high-performance polymers. This guide moves beyond a simple data sheet to provide a comprehensive technical overview, elucidating the causality behind its synthesis, the logic of its analytical validation, and the structural basis for its applications. For researchers in materials science and drug development, a thorough understanding of this diketone is foundational for innovation.

Molecular Architecture and Physicochemical Profile

The structure of 1-[4-(4-acetylphenoxy)phenyl]ethanone is defined by a central diphenyl ether core—two phenyl rings linked by an oxygen atom. This ether linkage imparts a degree of conformational flexibility while maintaining overall structural rigidity. Symmetrically attached to the para-position of each phenyl ring is an acetyl group (-COCH₃). This para-substitution pattern is critical, as it leads to linear chain extension when the molecule is used as a monomer.

The presence of two carbonyl groups and the aromatic systems dictates the molecule's chemical personality: it is a substrate for reactions targeting the ketones and a key component in creating robust, aromatic polymer backbones.

Caption: .

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-[4-(4-acetylphenoxy)phenyl]ethanone | [2] |

| CAS Number | 2615-11-4 | [1][3] |

| Molecular Formula | C₁₆H₁₄O₃ | [2][3] |

| Molecular Weight | 254.28 g/mol | [2][3] |

| Appearance | Solid | [3] |

| InChI Key | GZRGHDIUPMPHCB-UHFFFAOYSA-N | [3] |

Synthesis Pathway: The Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing 1-[4-(4-acetylphenoxy)phenyl]ethanone is the Friedel-Crafts acylation of diphenyl ether.[4][5] This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.[6]

Mechanistic Insights

The reaction proceeds via the generation of a potent electrophile, the acylium ion (CH₃CO⁺), from an acylating agent like acetyl chloride or acetic anhydride.[7] A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential for this step.[6][8]

Causality of Reagent Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[6] This is a critical experimental consideration. The reason lies in the product itself: the carbonyl oxygen of the resulting ketone is a Lewis base and forms a stable complex with AlCl₃. This complexation deactivates both the catalyst and the product, preventing further reactions (polyacylation) and necessitating at least one equivalent of catalyst per acyl group introduced.

The diphenyl ether substrate contains an activating ether group, which is ortho-, para-directing. Due to the steric hindrance associated with the bulky ether linkage, acylation occurs predominantly at the less hindered para positions, yielding the desired 4,4'-disubstituted product with high regioselectivity.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a standard laboratory procedure for the synthesis. Each step is designed to drive the reaction to completion and ensure a high-purity final product.

Materials:

-

Diphenyl ether

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent (e.g., 1,2-dichloroethane)[4][8]

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)[8]

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve diphenyl ether in anhydrous dichloromethane. The system must be kept strictly anhydrous as AlCl₃ reacts violently with water.

-

Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. Slowly and portion-wise, add anhydrous aluminum chloride. The formation of a slurry is expected.

-

Acylating Agent Addition: Slowly add acetyl chloride dropwise from the dropping funnel. Maintain the temperature below 10 °C during this exothermic addition.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (e.g., 45 minutes to several hours), monitoring the reaction by Thin Layer Chromatography (TLC).[8]

-

Quenching: Cool the reaction mixture back down in an ice bath and carefully pour it over a mixture of crushed ice and concentrated HCl.[8] This step hydrolyzes the aluminum complexes and protonates the product, breaking the ketone-AlCl₃ adduct.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 1-[4-(4-acetylphenoxy)phenyl]ethanone.[9]

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Spectroscopic Characterization: The Molecular Fingerprint

Structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system, ensuring the synthesized molecule is indeed 1-[4-(4-acetylphenoxy)phenyl]ethanone.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present.

-

Carbonyl (C=O) Stretch: A very strong, sharp absorption band is expected in the range of 1685-1690 cm⁻¹.[10] The position is shifted to a lower wavenumber compared to aliphatic ketones (~1715 cm⁻¹) due to the resonance effect of conjugation with the aromatic rings.[11]

-

Aromatic C=C Stretches: Multiple bands of varying intensity will appear in the 1600-1450 cm⁻¹ region.

-

Ether (C-O-C) Stretch: A strong, characteristic band for the asymmetric C-O-C stretch of the diaryl ether will be prominent around 1250-1180 cm⁻¹.

-

Aromatic C-H Stretches: Weak to medium bands will appear just above 3000 cm⁻¹.

-

C-H Out-of-Plane Bending: A strong band in the 850-810 cm⁻¹ region is indicative of the 1,4- (para-) disubstitution pattern on the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Due to the molecule's C₂ symmetry, the spectra are simpler than the number of atoms would suggest.

-

¹H NMR Spectrum:

-

δ ~2.5-2.6 ppm (Singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups (-COCH₃). It is a singlet as there are no adjacent protons.

-

δ ~7.0-7.1 ppm (Doublet, 4H): These are the four aromatic protons ortho to the ether oxygen. They are shielded relative to the other aromatic protons and appear as a doublet due to coupling with their ortho neighbors.

-

δ ~7.9-8.0 ppm (Doublet, 4H): These are the four aromatic protons ortho to the electron-withdrawing acetyl groups. They are significantly deshielded and appear as a downfield doublet.

-

-

¹³C NMR Spectrum:

-

δ ~197 ppm: The carbonyl carbon (C=O) signal.

-

δ ~160-162 ppm: The aromatic carbon directly attached to the ether oxygen (C-O).

-

δ ~132-135 ppm: The quaternary aromatic carbon to which the acetyl group is attached.

-

δ ~130 ppm: The aromatic C-H carbon ortho to the acetyl group.

-

δ ~119 ppm: The aromatic C-H carbon ortho to the ether oxygen.

-

δ ~26-27 ppm: The methyl carbon of the acetyl group (-CH₃).

-

Mass Spectrometry (MS)

MS confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further validating its structure.

-

Molecular Ion (M⁺): A strong peak will be observed at m/z = 254, corresponding to the molecular weight of the compound.[2]

-

Key Fragments:

-

m/z = 239 ([M-15]⁺): Loss of a methyl radical (•CH₃), a very common fragmentation for methyl ketones.

-

m/z = 43 ([CH₃CO]⁺): The acylium ion, another characteristic peak for acetyl-containing compounds.

-

Aromatic ketones often fragment via cleavage of the bond alpha to the carbonyl group, which can lead to other diagnostic peaks.[12]

-

Core Applications and Technical Significance

The primary application of 1-[4-(4-acetylphenoxy)phenyl]ethanone is as a specialty monomer in the synthesis of high-performance polyaromatic ether ketones.

-

Polymer Synthesis: It is a key precursor for polymers like Polyetherketoneketone (PEKK).[5] In these polymerization reactions, the acetyl groups are typically converted to other reactive functionalities or the molecule is used in polycondensation reactions. The resulting polymers are known for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for demanding applications in the aerospace, automotive, and medical implant industries.

-

Intermediate in Organic Synthesis: The two ketone functionalities can be selectively or fully reduced (e.g., via Wolff-Kishner or Clemmensen reduction) to produce the corresponding alkyl derivatives.[7] They can also serve as handles for further synthetic elaboration, making this molecule a versatile intermediate for creating more complex structures for pharmaceuticals or agrochemicals.[13][14]

References

-

ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

Whitman College. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN103724169A - Preparation method of 4,4'-dihydroxydiphenyl ether.

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

N/A. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

ResearchGate. (n.d.). Outline of Friedel–Crafts acylation of diphenyl ether by terepthaloyl.... Retrieved from [Link]

-

N/A. (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-[4-[2-(4-acetyl-phenyl)-ethynyl]-phenyl]-ethanone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Ethanone, 1-[3-(Acetyloxy)phenyl]- in Material Science. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC. Retrieved from [Link]

-

PubChem. (n.d.). 1-[4-(4-Nitrophenoxy)phenyl]ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). p-Ethoxyacetophenone | C10H12O2 | CID 72872 - PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814 - PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetylphenyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).. Retrieved from [Link]

- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

-

NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. Retrieved from [Link]

Sources

- 1. This compound | 2615-11-4 [chemicalbook.com]

- 2. This compound | C16H14O3 | CID 17471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN103724169A - Preparation method of 4,4'-dihydroxydiphenyl ether - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. GCMS Section 6.11.3 [people.whitman.edu]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4-Acetylphenyl Ether: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Acetylphenyl ether, also known by its IUPAC name 1-[4-(4-acetylphenoxy)phenyl]ethanone or as 4,4'-diacetyldiphenyl ether. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced characteristics and potential uses of this versatile chemical compound.

Introduction and Significance

This compound is a symmetrical aromatic ketone characterized by a central ether linkage between two para-substituted acetylphenyl groups. Its rigid structure and the presence of reactive acetyl groups make it a valuable intermediate in various fields of chemical synthesis. In polymer chemistry, it serves as a monomer for high-performance polymers such as polyether ether ketones (PEEK), imparting desirable thermal and mechanical properties. In medicinal chemistry, the acetylphenyl moiety is a key pharmacophore in the development of novel therapeutic agents, including anticancer compounds. This guide aims to provide a detailed understanding of its fundamental properties and practical applications, grounded in established scientific principles and experimental data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. These properties dictate its behavior in different solvent systems, its thermal stability, and its spectral characteristics for identification and quantification.

General and Physical Properties

The key physical and identifying properties of this compound are summarized in the table below. The melting point indicates that it is a solid at room temperature, and its off-white powder appearance is a common characteristic.[1]

| Property | Value | Source |

| IUPAC Name | 1-[4-(4-acetylphenoxy)phenyl]ethanone | [2] |

| Synonyms | 4,4'-Diacetyldiphenyl ether, 4,4'-Oxybis(acetophenone) | [1] |

| CAS Number | 2615-11-4 | [1][2] |

| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |

| Molecular Weight | 254.28 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 98-105 °C | [1] |

| Boiling Point | (Not experimentally determined) | |

| Solubility | Soluble in organic solvents | [1] |

Diagram of the Chemical Structure of this compound:

Structure of 1-[4-(4-acetylphenoxy)phenyl]ethanone.

Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons (Ar-H): Two sets of doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the acetyl group will be deshielded and appear further downfield compared to the protons ortho to the ether linkage. The coupling constant (J) for these ortho-coupled protons is typically around 8-9 Hz.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the six equivalent protons of the two methyl groups will appear in the upfield region, likely around δ 2.5-2.6 ppm. This chemical shift is characteristic of a methyl ketone adjacent to an aromatic ring.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbons of the acetyl groups are expected to have a chemical shift in the range of δ 195-198 ppm.

-

Aromatic Carbons (Ar-C): Several signals will be present in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen of the ether (C-O) will be the most upfield in this region, while the carbon attached to the acetyl group will be more downfield. The quaternary carbons will generally have lower intensities compared to the protonated carbons.

-

Methyl Carbon (-CH₃): The methyl carbons will show a signal in the upfield region, typically around δ 26-27 ppm.

The IR spectrum of this compound will be dominated by the characteristic absorption bands of its functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1675-1690 cm⁻¹. This is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.

-

C-O-C Stretch (Aryl Ether): A strong, characteristic absorption band for the asymmetric C-O-C stretching of the diaryl ether is expected around 1240-1260 cm⁻¹. A symmetric stretching band may be observed around 1020-1050 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings. For a 1,4-disubstituted (para) ring, a strong band is typically observed between 810-840 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (254.28 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the acetyl group, leading to a fragment ion at m/z 239 ([M-CH₃]⁺) and a prominent peak at m/z 43 ([CH₃CO]⁺). Cleavage of the ether bond is also possible, leading to other characteristic fragment ions.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the formation of diaryl ethers. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Friedel-Crafts Acylation of Diphenyl Ether

A direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of diphenyl ether.[3][4] This electrophilic aromatic substitution reaction introduces acetyl groups at the para positions of the diphenyl ether backbone, which are activated by the electron-donating ether linkage.

Reaction Scheme:

Friedel-Crafts acylation of diphenyl ether.

Experimental Protocol:

This protocol is based on a reported procedure for the synthesis of 4,4'-diacetyldiphenyl ether.[4]

Materials:

-

Diphenyl ether

-

Acetyl chloride (or Acetic Anhydride)

-

Aluminum chloride (AlCl₃)

-

Ethylene dichloride (or another suitable solvent)

-

Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, add acetyl chloride, aluminum chloride, and ethylene dichloride.

-

Addition of Reactant: While stirring, slowly add a solution of diphenyl ether in ethylene dichloride to the reaction mixture. The temperature should be controlled during the addition.

-

Reaction: After the addition is complete, continue to heat and stir the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent to obtain an off-white powder.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous aluminum chloride and a dry solvent is critical as AlCl₃ reacts vigorously with water, which would deactivate the catalyst.

-

Nitrogen Atmosphere: A nitrogen atmosphere prevents moisture from entering the reaction system.

-

Controlled Addition: The slow addition of diphenyl ether helps to control the exothermic nature of the Friedel-Crafts reaction and prevent side reactions.

-

Acidic Work-up: The acidic work-up is necessary to break down the product-catalyst complex and to remove any remaining catalyst.

Ullmann Condensation

The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[5] For the synthesis of this compound, this would typically involve the reaction of 4-chloroacetophenone with 4-hydroxyacetophenone in the presence of a copper catalyst and a base.

Reaction Scheme:

Ullmann condensation for the synthesis of this compound.

General Considerations:

-

Catalyst: Traditional Ullmann reactions often use copper powder or copper(I) salts. Modern variations may employ copper complexes with ligands to improve reactivity and lower reaction temperatures.

-

Base: A base such as potassium carbonate or cesium carbonate is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used.

-

Temperature: The reaction often requires elevated temperatures.

While a specific, optimized protocol for the Ullmann synthesis of this compound is not detailed here, the general principles of the Ullmann condensation provide a valid and alternative synthetic strategy.

Applications of this compound

The unique chemical structure of this compound makes it a valuable building block in several areas of materials science and medicinal chemistry.

Monomer for High-Performance Polymers

This compound can serve as a monomer in the synthesis of polyether ether ketones (PEEK). PEEK is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties.[6] The ether linkages in the polymer backbone provide flexibility, while the ketone groups and aromatic rings contribute to its rigidity and high melting point. The synthesis of PEEK typically involves a nucleophilic aromatic substitution reaction between a bisphenol and a dihalobenzophenone. Derivatives of this compound can be incorporated to modify the properties of the resulting PEEK polymer.

Intermediate in Pharmaceutical and Specialty Chemical Synthesis

The acetylphenyl moiety is a common structural motif in many biologically active compounds. The presence of two such groups in this compound makes it an attractive starting material for the synthesis of more complex molecules. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated as potential anticancer agents.[7] The acetyl groups can be readily modified through various chemical transformations, such as aldol condensation, oxidation, or reduction, to introduce further chemical diversity. This versatility makes this compound a valuable intermediate for the development of new pharmaceuticals and other specialty chemicals.[1]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards, handling, and storage. As a general precaution, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a key chemical intermediate with a unique combination of structural features that make it valuable in both materials science and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes, provide a solid foundation for its application in the development of high-performance polymers and novel therapeutic agents. This guide has provided a comprehensive overview of its core characteristics, offering a valuable resource for scientists and researchers working with this versatile compound.

References

- Preparation process of 4,4'-Dicarboxydiphenyl ethers or derivatives thereof.

- Preparation method of 4,4'-dihydroxydiphenyl ether.

- Zhang, G.; Xie, X.; Wang, Y.; Wen, X.; Zhao, Y.; Ding, C. Org. Biomol. Chem.2013, 11, 6335-6339.

- This compound. PubChem; CID 17471.

- 4,4'-Diacetyldiphenyl ether. Chem-Impex.

- Golcienė, B.; et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules2023, 28(1), 123.

- Ullmann condens

- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102(5), 1359–1470.

- Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48(38), 6954–6971.

- Acetophenone IR Spectrum. ChemicalBook.

- Synthesis method of 4, 4' -diphenyl ether dicarboxylic acid.

- Ullmann Reaction. Thermo Fisher Scientific.

- Polyether ether ketone. Wikipedia.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C16H14O3 | CID 17471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP1211235A2 - Preparation process of 4,4'-Dicarboxydiphenyl ethers or derivatives thereof - Google Patents [patents.google.com]

- 4. CN103724169A - Preparation method of 4,4'-dihydroxydiphenyl ether - Google Patents [patents.google.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Polyether ether ketone - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Fundamental synthesis pathways for 4-Acetylphenyl ether

An In-Depth Technical Guide to the Fundamental Synthesis Pathways for Acetylated Phenyl Ethers and Precursors

Introduction: Deconstructing "4-Acetylphenyl Ether"

The term "this compound" can be ambiguous. While it could refer to the symmetrical molecule 1-[4-(4-acetylphenoxy)phenyl]ethanone, it is more frequently used in research and development contexts to denote foundational precursors that are critical in the pharmaceutical and fine chemical industries. This guide focuses on the core synthesis pathways for two such pivotal molecules: 4-Hydroxyacetophenone and 4-Methoxyacetophenone . These compounds represent the fundamental building blocks from which more complex acetylated phenyl ethers are derived. We will explore the primary synthetic routes—the Fries Rearrangement and Friedel-Crafts Acylation—providing in-depth mechanistic insights, field-proven protocols, and a comparative analysis to guide researchers in their synthetic strategy.

Pathway I: The Fries Rearrangement for 4-Hydroxyacetophenone

The Fries Rearrangement is a classic and powerful method for synthesizing hydroxy aryl ketones from aryl esters.[1][2] It involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid.[1][3] This pathway is particularly crucial for the industrial production of 4-hydroxyacetophenone (p-hydroxyacetophenone) from phenyl acetate.

Causality and Mechanistic Insight

The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester.[1] This coordination polarizes the acyl-oxygen bond, facilitating its cleavage and the formation of an acylium carbocation.[1] The resulting electrophilic acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution (EAS) mechanism.

The regioselectivity of the Fries Rearrangement is highly dependent on reaction conditions, particularly temperature.

-

Low Temperatures (< 60°C): Favor the formation of the para-substituted product (4-hydroxyacetophenone), which is often the desired isomer due to thermodynamic stability.[2][4]

-

High Temperatures (> 160°C): Tend to yield the ortho-substituted product (2-hydroxyacetophenone).[4]

The choice of solvent also plays a role, with polar solvents favoring the para product and non-polar solvents favoring the ortho product.[1] While mechanistically elegant, the reaction is not without limitations. It requires stoichiometric or even excess amounts of the catalyst and can be sensitive to deactivating groups on the aromatic ring, which may lead to lower yields.[1][5]

Visualizing the Fries Rearrangement

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Experimental Protocol: Fries Rearrangement with Trifluoromethanesulfonic Acid

This protocol utilizes a strong Brønsted acid as a catalyst, offering an alternative to traditional Lewis acids.[6]

-

Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0°C in an ice bath.

-

Reaction Initiation: To the cooled acid, add phenyl acetate (50 µL) and stir the mixture at 0°C for 30 minutes.

-

Quenching: Carefully and gradually add the reaction mixture to a beaker containing approximately 25 mL of an ice-water slurry.

-

Extraction: Once the ice has melted, transfer the mixture to a 100 mL separatory funnel. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution (25 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from toluene.[6]

Pathway II: Friedel-Crafts Acylation

Friedel-Crafts acylation is arguably the most direct and versatile method for forming aryl ketones. It involves the reaction of an aromatic ring with an acylating agent, such as an acid chloride or anhydride, in the presence of a catalyst.[7]

A) Acylation of Anisole for 4-Methoxyacetophenone

The acylation of anisole (methoxybenzene) is a highly efficient route to produce 4-methoxyacetophenone. The methoxy group is a strong activating group, directing the incoming electrophile predominantly to the para position, resulting in high selectivity.[8]

Causality and Catalyst Evolution: Traditionally, Lewis acids like AlCl₃ are used in stoichiometric amounts because they complex with the product ketone.[9] However, this generates significant waste. Modern approaches focus on more sustainable, reusable solid acid catalysts, such as zeolites (e.g., H-ZSM-5, Mordenite).[7][10] Zeolites offer shape selectivity, which can further enhance the yield of the desired para isomer, and they can be easily recovered and reused, aligning with green chemistry principles.[7][11] Acetic anhydride is often preferred over acetyl chloride as the acylating agent in industrial settings due to its lower cost and corrosivity.[7][9]

Visualizing the Friedel-Crafts Acylation of Anisole

Caption: General Mechanism for the Friedel-Crafts Acylation of Anisole.

B) Direct Acylation of Phenol

While less common than the Fries Rearrangement, direct Friedel-Crafts acylation of phenol can produce 4-hydroxyacetophenone. This reaction is often catalyzed by strong Brønsted acids like hydrogen fluoride (HF).[12][13] Using HF as both a catalyst and a solvent can lead to high conversions and selectivities for the para isomer.[13][14] However, the hazardous nature of HF necessitates specialized equipment and handling procedures, making it less favorable for general laboratory synthesis.

Experimental Protocol: Zeolite-Catalyzed Acylation of Anisole

This protocol is adapted from studies using reusable mordenite zeolite catalysts, highlighting a greener synthetic approach.[7]

-

Setup: To a reaction vessel, add anisole (2.0 mmol), acetic anhydride (20 mmol), and calcined mordenite zeolite catalyst (0.50 g).

-

Solvent: Add acetic acid (5 mL) as the solvent.

-

Reaction: Heat the resulting mixture to 150°C with stirring. Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Reaction times can range from 2-3 hours for quantitative conversion.[7]

-

Workup: After cooling, filter the zeolite catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

-

Isolation: The filtrate can be worked up through extraction and distillation to isolate the pure 4-methoxyacetophenone.

Pathway III: Williamson Ether Synthesis for Symmetrical Ethers

For the synthesis of the literal 1-[4-(4-acetylphenoxy)phenyl]ethanone, the Williamson ether synthesis is the most logical pathway. This reaction involves the nucleophilic substitution (Sₙ2) of an alkyl or aryl halide by an alkoxide or phenoxide.[15][16]

Synthetic Logic: The synthesis would involve two key steps:

-

Phenoxide Formation: Deprotonation of 4-hydroxyacetophenone using a suitable base (e.g., NaOH, K₂CO₃) to form the sodium or potassium 4-acetylphenoxide.[17]

-

Nucleophilic Substitution: Reaction of the 4-acetylphenoxide with a suitable aryl halide, such as 4-chloroacetophenone or 4-fluoroacetophenone. This step often requires a catalyst, such as copper, in a variation known as the Ullmann condensation, especially for unactivated aryl halides.[17]

This pathway underscores how 4-hydroxyacetophenone serves as a critical precursor for more complex ether structures.

Comparative Analysis of Synthesis Pathways

| Pathway | Target Molecule | Key Reagents | Advantages | Disadvantages |

| Fries Rearrangement | 4-Hydroxyacetophenone | Phenyl acetate, Lewis/Brønsted Acid (AlCl₃, HF) | Well-established; good for industrial scale; utilizes common starting materials. | Requires stoichiometric catalyst; can have selectivity issues (ortho/para); harsh conditions.[1][5] |

| Friedel-Crafts Acylation | 4-Methoxyacetophenone | Anisole, Ac₂O/AcCl, Catalyst (AlCl₃, Zeolites) | High yield and selectivity for para product; can use green, reusable catalysts.[7][8] | Traditional Lewis acids generate significant waste; anisole is more expensive than phenol. |

| Friedel-Crafts Acylation | 4-Hydroxyacetophenone | Phenol, Acetic Acid, HF | Direct route; high conversion and selectivity with HF catalyst.[13][14] | Requires highly corrosive and toxic HF; specialized equipment needed. |

| Williamson Ether Synthesis | Symmetrical Diethers | 4-Hydroxyacetophenone, 4-Haloacetophenone, Base | Versatile for ether formation; builds complexity from simpler precursors. | Requires a pre-functionalized halide; may require catalysts (e.g., copper) for aryl-aryl coupling.[17] |

Conclusion

The synthesis of acetylated phenyl ethers and their precursors is dominated by two cornerstone reactions of organic chemistry: the Fries Rearrangement and Friedel-Crafts Acylation. The choice between these pathways is dictated by the desired final product (a hydroxyl or ether functionality), scalability, and environmental considerations. While the Fries Rearrangement remains a workhorse for producing 4-hydroxyacetophenone, the evolution of Friedel-Crafts catalysis towards reusable solid acids represents a significant advancement in sustainable chemical manufacturing. Understanding the mechanistic nuances and practical considerations of these core pathways is essential for researchers and professionals aiming to develop efficient and robust syntheses in drug development and materials science.

References

- University of Glasgow. (n.d.). Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. School of Chemistry. Retrieved from University of Glasgow online resources.

-

Eureka | Patsnap. (n.d.). Preparation method of p-hydroxyacetophenone. Retrieved from [Link]

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]

-

Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-hydroxyacetophenone. Retrieved from [Link]

-

YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

-

Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Retrieved from [Link]

-

Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

- Google Patents. (n.d.). CN110845311A - Preparation method of p-hydroxyacetophenone.

- Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.

-

ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. Retrieved from [Link]

- Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.

-

Scientific Research Publishing. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Justia Patents. (n.d.). Process for producing an aqueous 4-hydroxyacetophenone (4-hap) which is stable at room temperature. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Fries Rearrangement: Definition, Example, and Mechanism [chemistrylearner.com]

- 3. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 5. Fries Rearrangement [organic-chemistry.org]

- 6. books.rsc.org [books.rsc.org]

- 7. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 8. youtube.com [youtube.com]

- 9. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 10. researchgate.net [researchgate.net]

- 11. scirp.org [scirp.org]

- 12. prepchem.com [prepchem.com]

- 13. CA1298316C - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 14. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 1-[4-(4-acetylphenoxy)phenyl]ethanone

This guide provides a comprehensive overview of the chemical compound commonly known as bis(4-acetylphenyl) ether, with a primary focus on its correct IUPAC nomenclature, physicochemical properties, synthesis, and applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this versatile molecule.

Part 1: Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. While "bis(4-acetylphenyl) ether" is a commonly used and understood name, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous descriptor based on its molecular structure.

1.1. IUPAC Name

The correct IUPAC name for this compound is 1-[4-(4-acetylphenoxy)phenyl]ethanone .[1] This name is derived by treating one of the acetyl-substituted phenyl groups as the principal chain (ethanone attached to a phenyl group) and the other as a substituent (an acetylphenoxy group).

1.2. Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound is known by several synonyms, which are crucial to recognize for comprehensive literature searches.[2][3][4] These include:

-

Ethanone, 1,1'-(oxydi-4,1-phenylene)bis-[1]

Key identifiers for this compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 2615-11-4 | [2][3][5] |

| Molecular Formula | C16H14O3 | [2][3][5] |

| Molecular Weight | 254.28 g/mol | [1][2][5] |

| InChI Key | GZRGHDIUPMPHCB-UHFFFAOYSA-N | [6] |

1.3. Molecular Structure

The structure consists of a central ether linkage connecting two para-substituted phenyl rings. Each phenyl ring bears an acetyl group at the 4-position relative to the ether bond.

Caption: Molecular structure of 1-[4-(4-acetylphenoxy)phenyl]ethanone.

Part 2: Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its application in research and development. The properties of 1-[4-(4-acetylphenoxy)phenyl]ethanone make it a stable, solid material under standard conditions.

| Property | Value | Unit | Notes |

| Melting Point | 103-105 | °C | [2][3] |

| Boiling Point | 200 | °C | at 1 mmHg[2][3] |

| Density | 1.139 ± 0.06 | g/cm³ | Predicted[2][3] |

| Form | Solid | - | [2][3] |

| Storage Temperature | Room Temperature | °C | [2][3] |

| XLogP3 | 2.9 | - | A measure of lipophilicity.[1] |

These properties indicate a compound with moderate thermal stability and lipophilicity, suggesting its potential utility in organic synthesis and polymer chemistry where such characteristics are often desirable.

Part 3: Synthesis Methodology

The synthesis of 1-[4-(4-acetylphenoxy)phenyl]ethanone is typically achieved through a Friedel-Crafts acylation reaction or a nucleophilic aromatic substitution. The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements.

3.1. Friedel-Crafts Acylation of Diphenyl Ether

This is a common and direct method for introducing acetyl groups onto the aromatic rings of diphenyl ether.

Reaction Scheme: Diphenyl ether reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired product.

Caption: Role in high-performance polymer synthesis.

4.2. Intermediate in Organic Synthesis

The acetyl groups can be chemically modified to introduce a wide range of functional groups. For example, they can be reduced to alcohols, oxidized to carboxylic acids, or used in aldol condensations to build more complex molecular architectures. This versatility makes it a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals. Molecular hybridization techniques can utilize this compound to combine different pharmacophoric moieties. [7] 4.3. Drug Development

While not a drug itself, the diphenyl ether core is a structural motif found in some biologically active molecules. The ability to functionalize the acetyl groups allows for the creation of libraries of compounds for screening in drug discovery programs.

References

-

4-Acetylphenyl ether | C16H14O3 | CID 17471 - PubChem. Available at: [Link]

-

This compound - NIST WebBook. Available at: [Link]

-

Chemical Properties of this compound (CAS 37407-21-9) - Cheméo. Available at: [Link]

-

CAS No : 2615-11-4 | Product Name : this compound | Pharmaffiliates. Available at: [Link]

-

p-Acetylphenyl acetate | C10H10O3 | CID 83063 - PubChem. Available at: [Link]

-

Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC - NIH. Available at: [Link]

-

This compound (C16H14O3) - PubChemLite. Available at: [Link]

- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents.

-

Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties - ResearchGate. Available at: [Link]

Sources

- 1. This compound | C16H14O3 | CID 17471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2615-11-4 [chemicalbook.com]

- 3. This compound | 2615-11-4 [amp.chemicalbook.com]

- 4. This compound | 2615-11-4 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 4-Acetylphenyl ether

Abstract

This technical guide provides a comprehensive analysis of the key spectral data for 4-Acetylphenyl ether (also known as 4'-phenoxyacetophenone), a compound of interest in materials science and synthetic chemistry. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but the underlying scientific principles and experimental considerations necessary for robust structural characterization.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₁₄H₁₂O₂, is a diaryl ether ketone. Its structure, featuring two phenyl rings linked by an ether oxygen and bearing an acetyl group, presents a distinct spectroscopic fingerprint. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring its suitability for downstream applications. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of such compounds. This guide will systematically dissect the NMR, IR, and MS data, grounding the interpretation in established physicochemical principles.

Molecular Structure and Spectroscopic Preview

Before examining the spectra, it is crucial to understand the molecular architecture. The structure consists of an acetophenone moiety and a phenyl group connected via an ether linkage.

From this structure, we can predict:

-

¹H NMR: Signals in the aromatic region (around 7-8 ppm), with distinct splitting patterns for the substituted rings, and a sharp singlet for the methyl protons (around 2.5 ppm).

-

¹³C NMR: A carbonyl carbon signal (>190 ppm), multiple aromatic carbon signals (110-160 ppm), and a methyl carbon signal (~25-30 ppm).

-

IR Spectroscopy: A strong carbonyl (C=O) stretching vibration (~1680 cm⁻¹), C-O ether stretching bands, and peaks corresponding to aromatic C-H and C=C bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (212.24 g/mol ) and characteristic fragmentation patterns resulting from cleavage at the ether linkage and the acyl group.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The Principle of NMR for Structural Elucidation

NMR leverages the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. This resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, allowing chemists to distinguish between non-equivalent nuclei within a molecule.

Experimental Protocol: Acquiring a High-Resolution NMR Spectrum

A robust NMR spectrum is contingent on meticulous sample preparation and parameter selection.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4][5]

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet (d) | 2H | Protons ortho to C=O |

| ~7.42 | Triplet (t) | 2H | Protons meta to ether O (unsubst. ring) |

| ~7.22 | Triplet (t) | 1H | Proton para to ether O (unsubst. ring) |

| ~7.08 | Doublet (d) | 2H | Protons ortho to ether O (unsubst. ring) |

| ~7.00 | Doublet (d) | 2H | Protons meta to C=O |

| ~2.55 | Singlet (s) | 3H | Methyl protons (-COCH₃) |